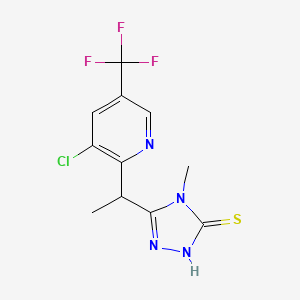
5-(1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)ethyl)-4-methyl-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)ethyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C11H10ClF3N4S and its molecular weight is 322.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Researchers have developed synthetic routes for a variety of 1,2,4-triazoles, demonstrating the compound's versatility in chemical synthesis. For example, Bayrak et al. (2009) explored the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities, showcasing the methodological advancements in creating these compounds with potential biological applications (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009). Similarly, Mobinikhaledi et al. (2010) reported on the synthesis of novel Schiff bases containing the 1,2,4-triazole ring, further highlighting the chemical diversity and synthetic accessibility of triazole derivatives (Mobinikhaledi, Foroughifar, Khanpour, & Ebrahimi, 2010).
Applications in Material Science
The compound and its derivatives have shown promise in material science applications, particularly in the development of new materials for energy conversion. Hilmi et al. (2014) formulated a new thiolate/disulfide organic-based electrolyte system for dye-sensitized solar cells (DSSCs), incorporating related triazole compounds for improved electrocatalytic activity and stability (Hilmi, Shoker, & Ghaddar, 2014).
Biological Activities
The biological activities of triazole derivatives have been extensively studied, with several compounds demonstrating antimicrobial and anticancer properties. The work by Bayrak et al. (2009) on antimicrobial activity is a prime example, where synthesized triazoles showed varying degrees of effectiveness against microbes (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009). Additionally, Zhang et al. (2007) explored the synthesis and structure-activity relationship (SAR) of triazolopyrimidines as anticancer agents, revealing a unique mechanism of action by promoting tubulin polymerization without binding competitively with paclitaxel (Zhang et al., 2007).
Eigenschaften
IUPAC Name |
3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3N4S/c1-5(9-17-18-10(20)19(9)2)8-7(12)3-6(4-16-8)11(13,14)15/h3-5H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJHUNBSVMNNOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C2=NNC(=S)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-methylpiperidin-1-yl)sulfonyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2757593.png)
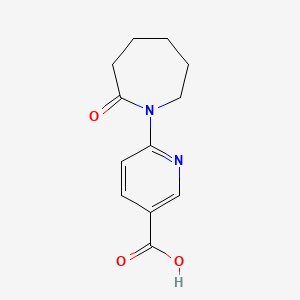
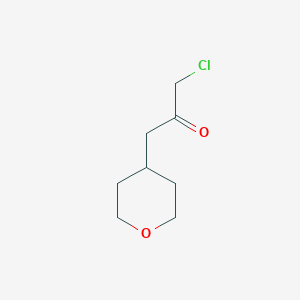
![8-(3,4-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2757598.png)
![3-[2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2757600.png)
![(3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(piperidin-1-yl)methanone](/img/structure/B2757601.png)
![N-[4-bromo-2-(3-chlorobenzoyl)phenyl]-2-chloroacetamide](/img/structure/B2757604.png)

![2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2757607.png)
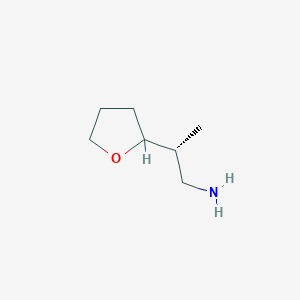
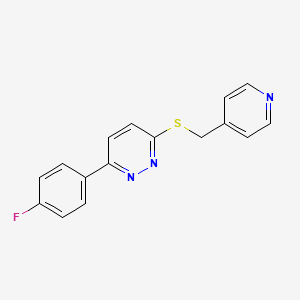
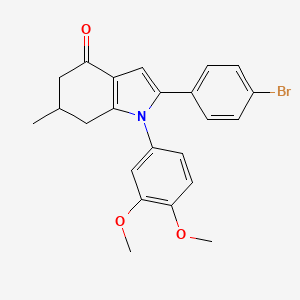
![1-[(2-chlorophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one](/img/structure/B2757614.png)
